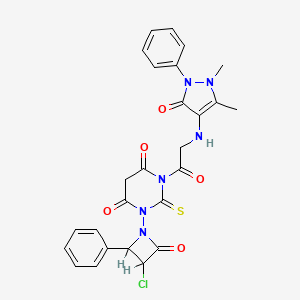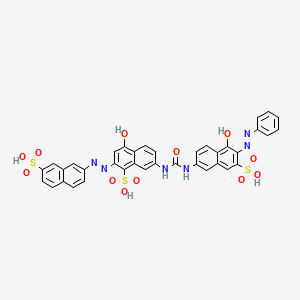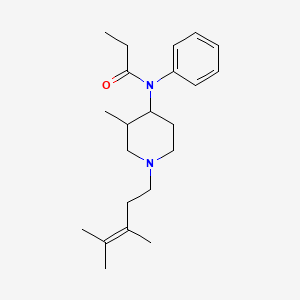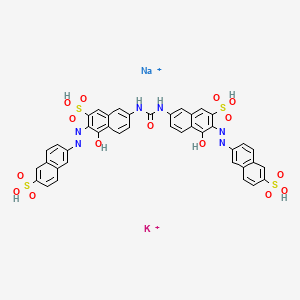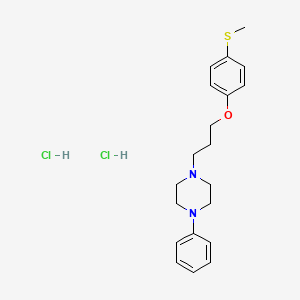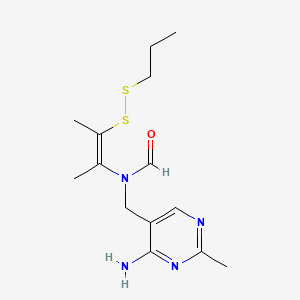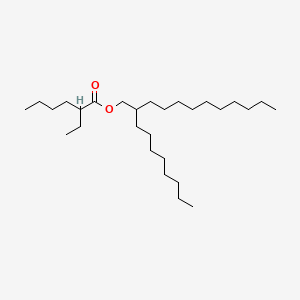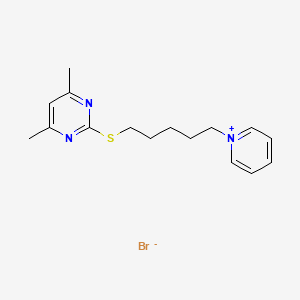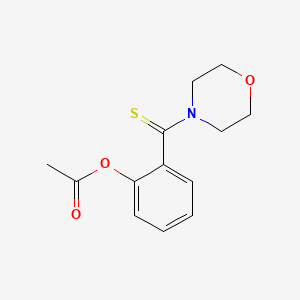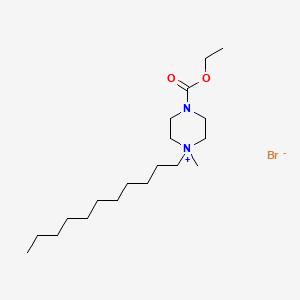
4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring substituted with a carboxyl group, a methyl group, and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester typically involves multiple steps, starting with the preparation of the piperazine ring The undecyl chain is introduced through alkylation reactions, and the carboxyl group is added via carboxylation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperazinium salts.
Scientific Research Applications
4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The undecyl chain and piperazine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-1-methyl-1-decylpiperazinium bromide ethyl ester
- 4-Carboxy-1-methyl-1-dodecylpiperazinium bromide ethyl ester
- 4-Carboxy-1-methyl-1-undecylpiperazinium chloride ethyl ester
Uniqueness
4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
109647-44-1 |
|---|---|
Molecular Formula |
C19H39BrN2O2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 4-methyl-4-undecylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C19H39N2O2.BrH/c1-4-6-7-8-9-10-11-12-13-16-21(3)17-14-20(15-18-21)19(22)23-5-2;/h4-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LLDHTNJSNVBRKG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


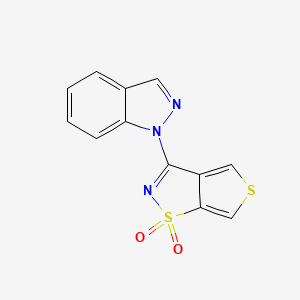
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
